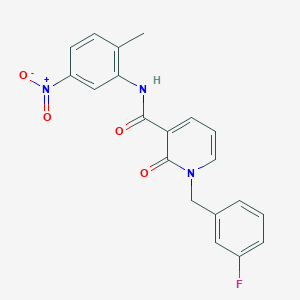

1-(3-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

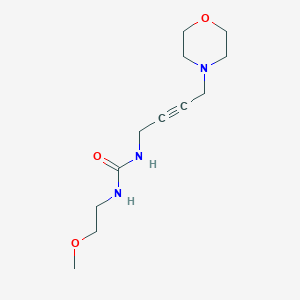

The synthesis of related compounds involves multi-step organic reactions, starting with simpler molecules and building up to more complex structures. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide as described in the first paper involves a condensation reaction between an isocyanato compound and an amine, followed by cyclization with hydrazine hydrate . Although the target compound is different, similar synthetic strategies could potentially be applied, such as nucleophilic substitution reactions or condensation steps.

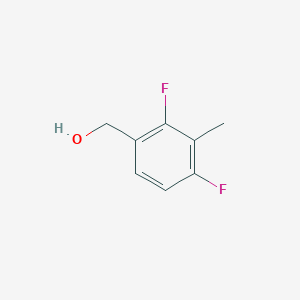

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using crystallography, as mentioned in the first paper . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding its chemical behavior and interactions with other molecules, such as biological targets.

Chemical Reactions Analysis

The compounds discussed in the papers are likely to undergo various chemical reactions based on their functional groups. For example, the presence of an amide group can lead to hydrolysis under certain conditions, while nitro groups can be involved in redox reactions. The specific chemical reactions of "1-(3-fluorobenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would depend on its exact structure, which is not provided in the papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are influenced by their molecular structures. For instance, the polyamides described in the second paper exhibit high thermal stability and good solubility in organic solvents, which are attributed to the presence of ether and bulky fluorenylidene groups . The target compound's properties would similarly be affected by its functional groups and overall molecular architecture.

Applications De Recherche Scientifique

HIV Integrase Inhibitors

Research on dihydroxypyrimidine-4-carboxamides has highlighted their potent inhibition against HIV-integrase, essential for the replication of Human Immunodeficiency Virus Type-1 (HIV-1). These inhibitors demonstrate significant potential as antiviral agents, showcasing favorable pharmacokinetics in preclinical species and no liabilities in several counterscreening assays, underlining their viability as clinically useful antiviral agents (Pace et al., 2007).

Aromatic Polyamides

The synthesis and characterization of new aromatic polyamides derived from specific diacid compounds with ether and bulky fluorenylidene groups have been studied. These polyamides exhibit a range of desirable properties, such as solubility in various organic solvents, high glass transition temperatures, and significant thermal stability, indicating their utility in creating advanced materials with specific mechanical and thermal characteristics (S. Hsiao, Chin‐Ping Yang, Weilong Lin, 1999).

Met Kinase Inhibitors

Investigations into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have identified them as potent and selective inhibitors of the Met kinase superfamily. This discovery is pivotal for developing targeted therapies against various cancers, with specific analogs demonstrating complete tumor stasis in preclinical models and advancing into phase I clinical trials (G. M. Schroeder et al., 2009).

Serotonin Receptor Antagonists

The development of fluorine-18-labeled compounds as antagonists for the 5-HT1A receptor, based on the structure of WAY 100635, underscores the role of structural modifications in enhancing the biological properties and potential applications of fluorinated derivatives in neuroimaging and the study of neurological disorders (L. Lang et al., 1999).

Propriétés

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-13-7-8-16(24(27)28)11-18(13)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-15(21)10-14/h2-11H,12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMJUMXVXIQNQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridazin-3-one](/img/structure/B2518437.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2518439.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2518440.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)

![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)

![methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2518452.png)

![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2518456.png)